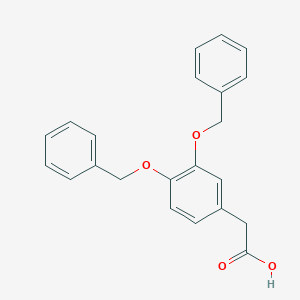

2-(3,4-Bis(benzyloxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3,4-bis(phenylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAFNOAGIQWNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340123 | |

| Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-61-2 | |

| Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Bis(benzyloxy)phenyl)acetic acid synthesis protocols

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

Introduction

This compound is a pivotal intermediate in the landscape of medicinal chemistry and drug development. As a derivative of phenylacetic acid, its core structure serves as a versatile scaffold for synthesizing complex molecules with a wide range of biological activities. The two benzyloxy groups act as protecting groups for the catechol moiety, a common structural motif in biologically active compounds, allowing for selective chemical transformations on the acetic acid side chain. This guide provides a comprehensive overview of robust and field-proven synthetic protocols for this compound, designed for researchers, chemists, and professionals in pharmaceutical development. We will delve into two primary synthetic strategies, elucidating the mechanistic rationale behind procedural choices and providing detailed, step-by-step protocols.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two logical pathways originating from readily available catechol derivatives. The key disconnections involve the C-C bond of the acetic acid moiety and the benzyl ether linkages.

Caption: Retrosynthetic analysis of the target compound.

This analysis leads us to two primary strategies:

-

Route A: Benzylation of 3,4-dihydroxybenzaldehyde, followed by homologation to the phenylacetic acid via a nitrile intermediate.

-

Route B: Benzylation of 3,4-dihydroxyacetophenone, followed by direct conversion to the phenylacetic acid derivative via the Willgerodt-Kindler reaction.

Route A: Synthesis via Nitrile Hydrolysis

This classic and reliable route builds the target molecule sequentially, offering multiple points for purification and characterization. It is particularly advantageous due to the relatively mild conditions required for several steps.

Workflow Diagram: Route A

Caption: Experimental workflow for the nitrile hydrolysis pathway.

Step 1: Benzylation of 3,4-Dihydroxybenzaldehyde

Rationale: The initial step involves protecting the two phenolic hydroxyl groups as benzyl ethers. This is crucial to prevent their interference in subsequent reactions. Benzyl ethers are chosen for their stability under a wide range of conditions and their susceptibility to cleavage by hydrogenolysis, which is a mild deprotection method. A weak inorganic base like potassium carbonate is preferred over strong bases (e.g., NaOH, NaH) to avoid the Cannizzaro reaction, a disproportionation of the aldehyde that can occur under strongly basic conditions.

Detailed Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously and add benzyl chloride (BnCl, 2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

The product, 3,4-bis(benzyloxy)benzaldehyde, will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Step 2-4: Homologation to the Nitrile

Rationale: This three-step sequence extends the aldehyde by one carbon to form the phenylacetonitrile backbone. First, the aldehyde is reduced to a more stable primary alcohol. This alcohol is then converted to a benzyl chloride, which is a good electrophile for nucleophilic substitution. Finally, displacement of the chloride with a cyanide anion yields the desired nitrile intermediate.[1]

Detailed Protocol:

-

(Reduction): Suspend 3,4-bis(benzyloxy)benzaldehyde (1.0 eq) in methanol (MeOH). Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. Stir for 1-2 hours until the reaction is complete (monitored by TLC). Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to yield (3,4-bis(benzyloxy)phenyl)methanol.

-

(Chlorination): Dissolve the alcohol (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours. Remove the solvent under reduced pressure to obtain the crude 3,4-bis(benzyloxy)benzyl chloride, which is often used in the next step without further purification.

-

(Cyanation): Dissolve the crude benzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting 2-(3,4-bis(benzyloxy)phenyl)acetonitrile by column chromatography or recrystallization.

Step 5: Hydrolysis of the Nitrile

Rationale: The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup by simply cooling or adding water.[2][3] Basic hydrolysis would yield the carboxylate salt, requiring an additional acidification step to isolate the product.

Detailed Protocol:

-

In a round-bottom flask, combine 2-(3,4-bis(benzyloxy)phenyl)acetonitrile (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).[3]

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours.

-

Monitor the reaction by TLC until the nitrile is fully consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The product, this compound, will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the pure acid.[4]

Route B: Synthesis via Willgerodt-Kindler Reaction

This elegant route utilizes a powerful name reaction to convert an acetophenone derivative directly into the corresponding aryl-acetic acid functionality.[5] It is often more convergent than multi-step homologation routes.

Workflow Diagram: Route B

Caption: Experimental workflow for the Willgerodt-Kindler pathway.

Step 1: Benzylation of 3,4-Dihydroxyacetophenone

Rationale: Similar to Route A, the initial step is the protection of the phenolic hydroxyls. The reaction conditions are analogous, using benzyl chloride and a weak base to prevent side reactions.

Detailed Protocol:

-

Dissolve 3,4-dihydroxyacetophenone (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl chloride (BnCl, 2.2 eq).

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 6-8 hours).

-

Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Wash the organic layer, dry it, and concentrate to give the crude 3',4'-bis(benzyloxy)acetophenone.

-

Purify the product by recrystallization from ethanol.

Step 2: The Willgerodt-Kindler Reaction

Rationale: This reaction converts the aryl alkyl ketone into a terminal thioamide through a complex rearrangement mechanism.[6][7] The Kindler modification, using elemental sulfur and a secondary amine like morpholine, is generally higher yielding and more reliable than the original Willgerodt conditions (ammonium polysulfide).[8] The ketone first forms an enamine with morpholine, which then reacts with sulfur. A series of rearrangements migrates the carbonyl carbon to the terminal position, ultimately forming a stable thioamide.[5]

Detailed Protocol:

-

In a round-bottom flask, combine 3',4'-bis(benzyloxy)acetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq).[2]

-

Heat the mixture to reflux (around 130-140 °C) for 6-10 hours. The reaction mixture will become dark and viscous.

-

Monitor the disappearance of the starting ketone by TLC.

-

Upon completion, cool the reaction mixture. The crude product is the thiomorpholide intermediate, which is typically hydrolyzed directly.

Step 3: Hydrolysis of the Thiomorpholide

Rationale: The thioamide intermediate is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. The reaction proceeds by nucleophilic attack of hydroxide on the thiocarbonyl carbon, followed by elimination of morpholine and tautomerization to the carboxylate, which is then protonated in the workup.

Detailed Protocol:

-

To the cooled reaction mixture from the previous step, add an aqueous solution of sodium hydroxide (e.g., 20-30% NaOH).

-

Heat the mixture to reflux for an additional 4-8 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with a non-polar solvent like toluene or ether to remove non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key transformations discussed. Note that yields are highly dependent on reaction scale and purification efficiency.

| Step | Route | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |

| Benzylation | A & B | BnCl, K₂CO₃ | 80 - Reflux | 4 - 8 | 85-95% |

| Nitrile Hydrolysis | A | H₂SO₄, H₂O | Reflux | 3 - 5 | 75-85% |

| Willgerodt-Kindler | B | Sulfur, Morpholine | 130 - 140 | 6 - 10 | 70-80% (over 2 steps) |

| Thioamide Hydrolysis | B | NaOH, H₂O | Reflux | 4 - 8 | (Included above) |

Conclusion

Both synthetic routes presented offer viable and effective methods for preparing this compound.

-

Route A (Nitrile Hydrolysis) is a linear synthesis that is often easier to optimize and troubleshoot due to the isolation of multiple stable intermediates. It avoids the use of odorous sulfur compounds but involves more synthetic steps.

-

Route B (Willgerodt-Kindler) is more convergent, potentially reducing the overall step count. However, the reaction can be sensitive to substrate and conditions, and requires careful handling of sulfur and morpholine at high temperatures.[8][9]

The choice of route will depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and familiarity with the name reactions involved. Both pathways, when executed with care, provide reliable access to this valuable building block for drug discovery and chemical biology.

References

-

Organic Syntheses, Coll. Vol. 6, 471 (1988); Vol. 51, 90 (1971). Link

-

Nowak, I., & Tarczyńska, M. (2014). Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials. Molecules, 19(9), 13539-13557. Link

-

Human Metabolome Database. (n.d.). Showing metabocard for Homoveratric acid (HMDB0000434). Link

-

Organic Reactions, 3, 83-107 (2011). The Willgerodt Reaction. Link

-

Wikipedia. (n.d.). Willgerodt rearrangement. Link

-

ChemSynthesis. (n.d.). homoveratric acid. Link

-

Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Link

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Link

-

BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Link

-

Andersen, L., & Carlson, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544. Link

-

O'Donovan, D. H., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7882. Link

-

PubChem. (n.d.). Protocatechuic Acid. Link

-

Mangelinckx, S., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(12), 2279. Link

-

Wikipedia. (n.d.). Protocatechuic acid. Link

-

PubChem. (n.d.). CID 164181233. Link

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Link

-

Google Patents. (n.d.). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. Link

-

PubChem. (n.d.). 3,4-Dihydroxybenzoate. Link

-

ResearchGate. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Link

-

BenchChem. (n.d.). 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid. Link

-

CP Lab Safety. (n.d.). This compound, 96% Purity. Link

-

Google Patents. (n.d.). WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Link

-

Organic Syntheses, Coll. Vol. 1, 436 (1941); Vol. 4, 34 (1925). Link

-

Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Link

-

Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Link

-

Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids. Link

-

PubChem. (n.d.). 3,4-Dibenzyloxyphenylacetonitrile. Link

-

Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. Link

-

Al-Harrasi, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(8), 3568. Link

-

Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Link

-

Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 99, 129548. Link

-

Google Patents. (n.d.). CN102757339A - Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. Link

-

Organic Syntheses, Coll. Vol. 6, 82 (1988); Vol. 55, 3 (1976). Link

-

ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Link

Sources

- 1. 3,4-Dibenzyloxyphenylacetonitrile | C22H19NO2 | CID 2758031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Physicochemical Properties of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Bis(benzyloxy)phenyl)acetic acid, a derivative of phenylacetic acid, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a phenylacetic acid core with two benzyloxy protective groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental and predicted data, detailed analytical methodologies, and a practical synthesis protocol.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and unique identifiers.

| Identifier | Value |

| IUPAC Name | 2-(3,4-Bis(phenylmethoxy)phenyl)acetic acid |

| CAS Number | 1699-61-2[2] |

| Molecular Formula | C₂₂H₂₀O₄[2] |

| Molecular Weight | 348.39 g/mol [2] |

The structure consists of a phenylacetic acid backbone where the phenyl ring is substituted at the 3 and 4 positions with benzyloxy groups.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.

| Property | Value | Source |

| Melting Point | 109 °C | |

| Boiling Point | 533.2 ± 45.0 °C (Predicted) | |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Ethyl Acetate | |

| pKa | 4.34 ± 0.10 (Predicted) | |

| LogP | Not available |

Experimental Protocols for Physicochemical Property Determination

1. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For carboxylic acids like this compound, potentiometric titration is a standard and reliable method for pKa determination.

Principle: This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M Sodium Hydroxide (NaOH), and accurately determine its concentration.

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Due to its limited water solubility, a co-solvent system such as a water-ethanol or water-dioxane mixture may be necessary.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the acidic solution into a beaker and immerse the pH electrode.

-

Add the NaOH titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Figure 2: Workflow for pKa determination by potentiometric titration.

2. LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol to ensure mutual saturation of the two phases.

-

Prepare a stock solution of this compound in the n-octanol-saturated water phase.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.

-

Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate LogP as the base-10 logarithm of P.

-

Figure 3: Workflow for LogP determination by the shake-flask method.

Synthesis of this compound

A common synthetic route to this compound involves the protection of the hydroxyl groups of a suitable precursor, followed by chain extension and hydrolysis. A plausible synthesis starting from 3,4-dihydroxybenzaldehyde is outlined below.

Reaction Scheme:

-

Protection of Hydroxyl Groups: 3,4-Dihydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base to form 3,4-bis(benzyloxy)benzaldehyde.

-

Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acetic acid precursor.

-

Hydrolysis: The resulting ester is hydrolyzed to yield the final product, this compound.

Detailed Protocol:

Step 1: Synthesis of 3,4-Bis(benzyloxy)benzaldehyde

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.2 equivalents).

-

Add benzyl bromide (2.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3,4-bis(benzyloxy)benzaldehyde.

Step 2: Synthesis of Ethyl 2-(3,4-bis(benzyloxy)phenyl)acrylate

-

Prepare a solution of (carbethoxymethylene)triphenylphosphorane (a Wittig reagent, 1.1 equivalents) in a dry aprotic solvent like THF.

-

Add a solution of 3,4-bis(benzyloxy)benzaldehyde (1 equivalent) in the same solvent to the ylide solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate ethyl 2-(3,4-bis(benzyloxy)phenyl)acrylate.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 2-(3,4-bis(benzyloxy)phenyl)acrylate (1 equivalent) in a mixture of ethanol and water.

-

Add a strong base such as sodium hydroxide or potassium hydroxide (excess) to the solution.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ester.

-

After the reaction is complete (monitored by TLC), cool the mixture and acidify it with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash it with water, and dry it to obtain this compound.

Figure 4: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyloxy groups, and the methylene protons of the acetic acid moiety. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbons.

2. Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C-O stretching bands for the ether linkages of the benzyloxy groups.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z 348). Fragmentation patterns may include the loss of the carboxylic acid group, benzyl groups, and other characteristic fragments.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, a key intermediate in organic synthesis. While some experimental data is available, further experimental determination of properties such as boiling point, density, and LogP is warranted for a more complete characterization. The provided experimental protocols for pKa and LogP determination, along with the detailed synthesis and spectroscopic characterization guidelines, offer a solid foundation for researchers and scientists working with this important compound. A thorough understanding of these properties is essential for optimizing its use in the development of novel therapeutic agents and other advanced materials.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

This compound belongs to the class of protected carboxylic acids, which are pivotal intermediates in organic synthesis. The benzyloxy groups serve as protecting groups for the catechol moiety, allowing for selective reactions at the carboxylic acid function. Such protected molecules are instrumental in the synthesis of complex pharmaceutical agents and other biologically active molecules. Accurate spectroscopic characterization is therefore paramount to ensure the identity, purity, and stability of these intermediates throughout the synthetic pathway.

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The causality behind the expected spectral features will be explained, providing a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features include:

-

A disubstituted benzene ring.

-

An acetic acid moiety.

-

Two benzyloxy groups, each containing a monosubstituted benzene ring.

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Benzyl Phenyl Protons (C₆H₅-) | 7.2 - 7.5 | Multiplet | 10H | Protons on the two monosubstituted benzene rings of the benzyloxy groups are in a complex environment, leading to a multiplet. |

| Disubstituted Phenyl Protons | 6.8 - 7.1 | Multiplet | 3H | The three protons on the 1,2,4-trisubstituted benzene ring will show complex splitting patterns due to their differing electronic environments. |

| Benzylic Protons (-O-CH₂-Ph) | ~5.1 | Singlet | 4H | The two methylene groups of the benzyloxy moieties are chemically equivalent and appear as a singlet, deshielded by the adjacent oxygen atoms. |

| Methylene Protons (-CH₂-COOH) | ~3.6 | Singlet | 2H | The methylene protons adjacent to the carboxylic acid and the phenyl ring will appear as a singlet. |

Experimental Workflow: ¹H NMR Spectroscopy

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Phenyl Carbons (C-O) | 145 - 155 | The aromatic carbons directly attached to the oxygen atoms of the ether linkages are deshielded. |

| Phenyl Carbons (Benzyl) | 127 - 137 | The carbons of the monosubstituted benzene rings of the benzyloxy groups. |

| Disubstituted Phenyl Carbons | 115 - 130 | The carbons of the 1,2,4-trisubstituted benzene ring. |

| Benzylic Carbons (-O-CH₂-Ph) | ~70 | The methylene carbons of the benzyloxy groups are deshielded by the adjacent oxygen. |

| Methylene Carbon (-CH₂-COOH) | ~40 | The methylene carbon adjacent to the carboxylic acid and phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are summarized below.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Stretching vibrations of the methylene C-H bonds. |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Skeletal vibrations of the aromatic rings. |

| C-O Stretch (Ether and Acid) | 1000 - 1300 | Strong | Stretching vibrations of the C-O bonds in the ether linkages and the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 348, corresponding to the molecular weight of the compound.

-

Loss of Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment at m/z = 303.

-

Benzylic Cleavage: Cleavage of the benzyl group (C₇H₇, 91 Da) is a very common and favorable fragmentation, leading to a prominent peak at m/z = 91 (the tropylium ion). The remaining fragment would be at m/z = 257.

-

Loss of a Benzyloxy Group: Loss of a benzyloxy radical (C₇H₇O, 107 Da) would result in a fragment at m/z = 241.

Predicted Mass Spectrum Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not currently widespread, the principles and analogies outlined herein offer a solid foundation for researchers to characterize this important synthetic intermediate. The provided workflows and interpretations are designed to be a practical resource in the laboratory, ensuring the scientific integrity of synthesis and drug development programs.

References

-

CP Lab Safety. This compound, 96% Purity, C22H20O4, 1 gram. [Link]

Sources

The Genesis of a Key Precursor: Unraveling the Discovery and History of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

For Immediate Release

GENEVA, Switzerland – January 13, 2026 – In the annals of pharmaceutical chemistry, the development of synthetic routes to complex molecules often hinges on the creation of bespoke precursors. One such molecule, 2-(3,4-Bis(benzyloxy)phenyl)acetic acid, holds a significant place in the history of alkaloid synthesis. While not a household name, its creation was a pivotal step in the first total synthesis of papaverine, a medicinally important opium alkaloid. This in-depth technical guide illuminates the discovery and history of this crucial synthetic intermediate, tracing its origins to the pioneering work of Amé Pictet and Arthur Gams in the early 20th century.

Introduction: A Molecule in the Service of a Landmark Synthesis

This compound, also known by the synonym homocatechol dibenzyl ether-α-carboxylic acid, is a derivative of phenylacetic acid. Its primary claim to fame is its role as a key building block in the first-ever laboratory synthesis of papaverine, accomplished in 1909.[1] Papaverine, an isoquinoline alkaloid naturally found in the opium poppy (Papaver somniferum), was first isolated by Georg Merck in 1848.[2] For over half a century, its complex structure challenged chemists. The eventual elucidation of its structure by Guido Goldschmiedt between 1885 and 1898 paved the way for synthetic efforts.[3] The landmark synthesis by Pictet and Gams not only confirmed the proposed structure of papaverine but also showcased innovative synthetic strategies of the era, including the preparation and use of this compound.

The Pictet-Gams Synthesis of Papaverine: The Birthplace of a Precursor

The early 20th century was a fertile period for organic synthesis, with chemists boldly tackling the construction of complex natural products. Amé Pictet, a distinguished Swiss chemist, and his collaborator Arthur Gams, set their sights on papaverine.[4][5] Their synthetic strategy, now famously known as the Pictet-Gams synthesis, required the preparation of a suitably functionalized phenylacetic acid derivative that could be coupled with an amino component to construct the isoquinoline core of papaverine. This necessity led to the first reported synthesis of this compound.

The rationale behind the molecular design of this precursor is a classic example of the use of protecting groups in organic synthesis. The two hydroxyl groups of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) needed to be masked to prevent unwanted side reactions during the subsequent amide formation and cyclization steps. The benzyl group (Bn), introduced via benzyl chloride, was chosen for this purpose. At the time, the use of protecting groups was a developing art, and the selection of the benzyl group demonstrated a sophisticated understanding of chemical reactivity. Benzyl ethers were known to be stable to the basic and acidic conditions planned for the upcoming reaction sequence but could be removed later if necessary.

The Original Synthesis: A Glimpse into Early 20th-Century Experimental Chemistry

Step 1: Benzylation of 3,4-Dihydroxyphenylacetic Acid

The protection of the catechol moiety would have been achieved by reacting 3,4-dihydroxyphenylacetic acid with two equivalents of benzyl chloride in the presence of a base, such as sodium or potassium hydroxide, in a suitable solvent like ethanol or water. This Williamson ether synthesis would yield the dibenzylated product.

Step 2: Conversion to the Phenylacetic Acid

The exact starting material for the phenylacetic acid moiety in Pictet and Gams' work would have been derived from a precursor that could be readily converted to the final acid. A plausible route would involve the synthesis of 3,4-dibenzyloxybenzonitrile, followed by hydrolysis. The synthesis of the nitrile could have been accomplished from 3,4-dibenzyloxybromobenzene via a Rosenmund-von Braun reaction, which involves heating the aryl halide with cuprous cyanide.[4] The subsequent hydrolysis of the nitrile to the carboxylic acid would have been carried out under acidic or basic conditions.

Technical Deep Dive: A Modern Perspective on the Synthesis

While the original methods of Pictet and Gams were groundbreaking, contemporary synthetic chemistry offers more refined and efficient routes to this compound. Below is a generalized modern protocol that reflects current best practices.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dihydroxyphenylacetic acid | 168.15 | 10.0 g | 0.059 |

| Benzyl chloride | 126.58 | 16.4 mL (2 eq.) | 0.142 |

| Potassium carbonate (anhydrous) | 138.21 | 24.6 g (3 eq.) | 0.178 |

| Sodium iodide | 149.89 | 0.89 g (0.1 eq.) | 0.0059 |

| Acetone | 58.08 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated sodium chloride solution | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxyphenylacetic acid (10.0 g, 0.059 mol), anhydrous potassium carbonate (24.6 g, 0.178 mol), and sodium iodide (0.89 g, 0.0059 mol) in 200 mL of acetone.

-

Stir the suspension vigorously and add benzyl chloride (16.4 mL, 0.142 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford the pure product as a white solid.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations in the synthesis of this compound and its subsequent use in the Pictet-Gams synthesis of papaverine.

Figure 1: Synthesis of this compound.

Figure 2: Role in the Pictet-Gams Synthesis of Papaverine.

Conclusion: A Legacy in Chemical Synthesis

The discovery and synthesis of this compound are intrinsically linked to a pivotal moment in the history of organic chemistry: the first total synthesis of papaverine. While perhaps a footnote in the grand narrative of drug discovery, its creation by Pictet and Gams exemplifies the ingenuity and strategic thinking required to assemble complex molecular architectures. The principles demonstrated in its synthesis—particularly the use of protecting groups—remain fundamental to the daily practice of medicinal and process chemistry. This guide serves as a testament to the enduring legacy of this seemingly simple molecule and the brilliant chemists who first brought it into existence.

References

-

Berichte der deutschen chemischen Gesellschaft. Now Chemische Berichte. [Link]

-

Merck, G. Story: Papaverine. Merck Group. [Link]

- Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943–2952.

-

Soukup, R. W. (2015). Chemiegeschichtliche Daten organischer Naturstoffe. [Link]

-

Srinivasan, V., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(19), 6283. [Link]

Sources

- 1. Berichte der Deutschen Chemischen Gesellschaft 1909., 42. Jahrgang (4 Bde.) von Jacobson, P. (Redacteur):: Gut (1909) 1. Auflage. | Versandantiquariat Höbald [zvab.com]

- 2. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com.sg]

- 3. Full text of "Dictionary Of Organic Compounds Volume Four" [archive.org]

- 4. Berichte der Deutschen Chemischen Gesellschaft - Google ブックス [books.google.co.jp]

- 5. Full text of "A Text Book Of Organic Chemistry" [archive.org]

2-(3,4-Bis(benzyloxy)phenyl)acetic acid CAS number and molecular weight

An In-Depth Technical Guide to 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. As a protected form of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine, this compound holds significant value in the development of novel therapeutics and complex molecular architectures. This document will delve into its chemical properties, synthetic rationale, applications, and essential safety protocols, providing field-proven insights for its effective use in a laboratory setting.

Core Compound Identification and Properties

This compound is a synthetic arylacetic acid derivative. Its strategic importance lies in the two benzyl ether moieties that mask the reactive catechol hydroxyl groups of the parent molecule, DOPAC.[1] This protection is critical, allowing chemists to perform selective reactions on the carboxylic acid group or other parts of the molecule without unintended interference from the phenolic hydroxyls.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1699-61-2 | [2][3][4] |

| Molecular Formula | C₂₂H₂₀O₄ | [2][3] |

| Molecular Weight | 348.39 g/mol | [2][3] |

| IUPAC Name | 2-[3,4-bis(phenylmethoxy)phenyl]acetic acid | [5] |

| Melting Point | 109 °C | [4] |

| Boiling Point | 533.2±45.0 °C (Predicted) | [4] |

| Density | 1.216±0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.34±0.10 (Predicted) | [3] |

| Solubility | Soluble in Ethyl Acetate | [4] |

| Storage Temperature | Room temperature | [3][4] |

The Synthetic Rationale: Protection as a Strategic Tool

In multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. The catechol moiety of DOPAC is highly reactive and susceptible to oxidation, which would interfere with many desired chemical transformations. The use of benzyl ethers as protecting groups is a classic and robust strategy to circumvent this issue.

The benzyl group is chosen for several reasons:

-

Stability: It is stable to a wide range of reaction conditions, including many acidic, basic, and nucleophilic reagents.

-

Selective Removal: It can be cleanly removed under specific conditions, most commonly via catalytic hydrogenation, which does not affect many other functional groups.

This protection-reaction-deprotection sequence is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules that would otherwise be inaccessible.

Caption: General synthetic workflow utilizing the title compound as a key protected intermediate.

Experimental Protocol: Synthesis of this compound

While various specific synthetic routes exist for phenylacetic acids, a common and reliable method involves the protection of a precursor followed by elaboration of the acetic acid side chain.[6][7] The following is a representative, field-proven protocol based on established organic chemistry principles.

Objective: To synthesize this compound from a suitable catechol precursor.

Materials:

-

3,4-Dihydroxyphenylacetonitrile

-

Benzyl chloride or Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

-

Deionized water

Methodology:

Step 1: Benzylation of 3,4-Dihydroxyphenylacetonitrile (Protection)

-

To a stirred solution of 3,4-dihydroxyphenylacetonitrile (1 equivalent) in anhydrous DMF, add finely ground potassium carbonate (2.5 equivalents).

-

Slowly add benzyl chloride (2.2 equivalents) to the suspension at room temperature.

-

Causality:Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming phenoxides. These nucleophilic phenoxides then displace the chloride from benzyl chloride in a Williamson ether synthesis to form the stable benzyl ethers.

-

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

-

Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-Bis(benzyloxy)phenylacetonitrile.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

-

To the crude nitrile from the previous step, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas.

-

Causality:Under strong basic conditions and heat, the nitrile group undergoes hydrolysis. The hydroxide ion attacks the electrophilic carbon of the nitrile, and through a series of proton transfers and eliminations, an intermediate amide is formed, which is subsequently hydrolyzed to the carboxylate salt.

-

-

Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A precipitate should form.

-

Filter the solid precipitate, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block for synthesizing more complex molecules with potential biological activity.[1] Phenylacetic acid derivatives are core scaffolds in many pharmaceutical agents, including anti-inflammatory drugs and anti-cancer agents.[6][8]

-

Dopaminergic System Modulators: As a protected precursor to DOPAC, it is invaluable for creating libraries of DOPAC analogs. These can be used to probe the structure-activity relationships of enzymes involved in dopamine metabolism or to develop ligands for dopamine receptors.

-

HNF-4α Modulators: Phenylacetic acid derivatives have been investigated as modulators of Hepatocyte Nuclear Factor 4 alpha (HNF-4α), a key regulator in metabolic pathways, suggesting potential applications in treating metabolic diseases.[9]

-

Novel Scaffolds: The carboxylic acid handle allows for straightforward amide bond formation, esterification, or reduction, providing access to a wide array of derivatives for screening in drug discovery campaigns.

Caption: Role as a central intermediate for chemical library synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. This compound is classified as an irritant.[5]

Hazard Identification:

-

GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system.[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Safe Handling and Personal Protective Equipment (PPE)

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10] |

| P264 | Wash skin thoroughly after handling.[5][10] |

| P271 | Use only outdoors or in a well-ventilated area.[5][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][10] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][10] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[10] |

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[5][10]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[5][10]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[5][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool that enables complex synthetic endeavors in medicinal chemistry and drug development. Its role as a protected building block for DOPAC analogs and other phenylacetic acid derivatives makes it a valuable compound for researchers aiming to develop novel therapeutics. Understanding its properties, the rationale behind its use, and the protocols for its synthesis and handling are essential for leveraging its full potential in a research setting.

References

-

CP Lab Safety. This compound, 96% Purity, C22H20O4, 1 gram. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

ResearchGate. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1699-61-2 [amp.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2005009104A2 - Benzoic and phenyl acetic acid derivatives as hnf-4 modulators - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Role of 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-(3,4-Bis(benzyloxy)phenyl)acetic acid, a derivative of the naturally occurring protocatechuic acid, has emerged as a cornerstone intermediate. Its unique structural features, particularly the presence of benzyl-protected catechol hydroxyl groups, offer chemists a powerful tool for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, applications, and medicinal chemistry relevance of this compound, offering insights into its pivotal role in the construction of isoquinoline alkaloids and other pharmacologically significant compounds.

Chemical Profile and Strategic Importance

This compound, with the molecular formula C₂₂H₂₀O₄, serves as a protected form of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. The benzyl ether moieties are crucial for its utility in multi-step syntheses, masking the reactive hydroxyl groups of the catechol ring. This protection strategy is fundamental in preventing unwanted side reactions during transformations of the carboxylic acid functionality or other parts of the molecule. The benzyl groups can be readily removed under specific conditions, typically through catalytic hydrogenation, to unveil the free hydroxyl groups in the final stages of a synthetic sequence.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₂H₂₀O₄ |

| Molecular Weight | 348.39 g/mol |

| CAS Number | 15385-49-6 |

| Appearance | White to off-white solid |

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound typically starts from a commercially available catechol-containing precursor, such as 3,4-dihydroxybenzaldehyde. The synthesis involves two key transformations: benzylation of the hydroxyl groups and subsequent conversion of the aldehyde to a phenylacetic acid moiety.

Experimental Protocol: Synthesis from 3,4-Dihydroxybenzaldehyde

Step 1: Benzylation of 3,4-Dihydroxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution.

-

Alkylation: To the stirred suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, 3,4-bis(benzyloxy)benzaldehyde, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Conversion to this compound via the Willgerodt-Kindler Reaction

-

Reaction Setup: In a round-bottom flask, combine 3,4-bis(benzyloxy)benzaldehyde (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

-

Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a solution of sodium hydroxide (20% aqueous solution). Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation and Purification: The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[1]

Caption: Synthetic workflow for this compound.

Pivotal Role in the Synthesis of Isoquinoline Alkaloids

A primary application of this compound in medicinal chemistry is its use as a key precursor in the synthesis of benzylisoquinoline alkaloids. This class of natural products exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties.[2] The synthesis of papaverine, a well-known opium alkaloid and smooth muscle relaxant, serves as a classic example.[3][4]

The Bischler-Napieralski Reaction: Constructing the Isoquinoline Core

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[5][6][7][8][9] It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][7]

Synthetic Pathway to Papaverine:

-

Amide Formation: this compound is first converted to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂). This activated intermediate is then reacted with a β-phenylethylamine, such as homoveratrylamine (3,4-dimethoxyphenethylamine), to form the requisite N-acyl-β-phenethylamine.

-

Bischler-Napieralski Cyclization: The resulting amide undergoes cyclization in the presence of a dehydrating agent like POCl₃ to yield a 3,4-dihydroisoquinoline intermediate.[10] The electron-donating benzyloxy groups on the phenylacetic acid moiety facilitate this electrophilic aromatic substitution.[5]

-

Dehydrogenation: The dihydroisoquinoline is then aromatized to the isoquinoline core. This can be achieved through catalytic dehydrogenation, often using a palladium catalyst.

-

Deprotection: Finally, the benzyl protecting groups are removed via catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target alkaloid with free hydroxyl groups, which can then be methylated to afford papaverine. The biosynthesis of papaverine has been shown to proceed via (S)-reticuline.[11]

Caption: Key steps in the synthesis of Papaverine.

Broader Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of classical alkaloids. The phenylacetic acid motif itself is a privileged scaffold in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[12][13] The ability to introduce and then deprotect the catechol functionality provides a versatile handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.

The deprotected form, 3,4-dihydroxyphenylacetic acid, and its parent compound, protocatechuic acid, are known for their antioxidant and anti-inflammatory properties.[14] The O-benzylated derivative may exhibit altered pharmacokinetic and pharmacodynamic properties, potentially serving as a prodrug that releases the active catechol species in vivo. Further research into the direct biological activities of this compound and its derivatives is warranted to explore their therapeutic potential. For instance, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway.[15]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its role as a protected building block facilitates the efficient and controlled synthesis of complex molecular architectures, most notably the benzylisoquinoline alkaloids. The insights provided in this guide underscore its importance as a versatile intermediate and highlight the potential for its continued application in the discovery of novel therapeutic agents. As the demand for sophisticated and targeted medicines grows, the strategic deployment of such well-crafted molecular tools will undoubtedly remain at the forefront of drug development.

References

-

Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. United Nations Office on Drugs and Crime. [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

Inorg. Chem. Res. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Organic Chemistry Research, 10, 108-112. [Link]

-

ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

- Google Patents. (n.d.). US3870751A - Substituted phenyl acetic acids.

-

J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

-

National Center for Biotechnology Information. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed. [Link]

- Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.

-

Googleapis.com. (2007). United States Patent. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

European Patent Office. (n.d.). BIPHENYL CARBOXYLIC ACIDS AND DERIVATIVES THEREOF - EP 2215044 B1. [Link]

- Google Patents. (n.d.).

-

Z-Library. (n.d.). Distant precursors of benzylisoquinoline alkaloids and their enzymatic formation. [Link]

-

National Center for Biotechnology Information. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. PubMed. [Link]

-

Frontiers. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. [Link]

-

Adam Mickiewicz University. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

-

Taylor & Francis. (n.d.). Benzylisoquinoline alkaloids – Knowledge and References. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. [Link]

-

National Center for Biotechnology Information. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

-

National Center for Biotechnology Information. (1998). Antioxidant activity of adrenergic agents derived from catechol. PubMed. [Link]

-

MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 4. orgchemres.org [orgchemres.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 11. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 2-(3,4-Bis(benzyloxy)phenyl)acetic Acid: A Cornerstone Building Block for the Synthesis of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of 2-(3,4-bis(benzyloxy)phenyl)acetic acid, a pivotal building block for the construction of this important heterocyclic system. We will dissect its strategic importance, detailing its application in cornerstone synthetic transformations such as the Bischler-Napieralski and Pictet-Spengler reactions. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and the causal logic behind key synthetic choices, aimed at empowering researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Isoquinoline Core and the Benzylated Precursor

Isoquinoline alkaloids represent a vast and diverse family of natural products and synthetic compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, cardiovascular, and CNS-modulating effects.[2][3][4][5][6][7] The efficient and versatile synthesis of the isoquinoline nucleus is therefore a central focus in medicinal chemistry.

At the heart of many powerful synthetic strategies lies the use of carefully chosen building blocks. This compound is a preeminent example. Its structure is strategically designed for the synthesis of 6,7-dioxygenated isoquinolines, a substitution pattern common to many pharmacologically significant alkaloids like papaverine. The two benzyloxy groups serve as robust protecting groups for the catechol moiety.[8] This protection is critical, preventing the reactive hydroxyl groups from interfering with subsequent chemical transformations, particularly under the harsh acidic conditions often required for cyclization reactions. These benzyl ethers can be readily removed in the final stages of a synthesis via catalytic hydrogenation to yield the free phenols, adding to the strategic value of this precursor.

This guide will focus on two of the most powerful and historically significant methods for isoquinoline synthesis that utilize this building block:

-

The Bischler-Napieralski Reaction: For the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to fully aromatic isoquinolines.[9][10][11]

-

The Pictet-Spengler Reaction: For the direct synthesis of 1,2,3,4-tetrahydroisoquinolines.[12][13][14]

The Building Block: Synthesis and Properties of this compound

The precursor itself is typically synthesized from the commercially available 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). The key transformation is the protection of the two phenolic hydroxyl groups as benzyl ethers.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis for the benzylation of 3,4-dihydroxyphenylacetic acid.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dihydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, >2.2 eq) or sodium hydride (NaH), to the solution and stir to form the diphenoxide. The use of a slight excess of base ensures complete deprotonation.

-

Alkylation: Add benzyl chloride or benzyl bromide (>2.2 eq) to the reaction mixture. The use of an excess of the alkylating agent drives the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, causing the product to precipitate.

-

Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) yields the pure this compound.

Causality and Expertise: The choice of benzyl groups is deliberate. They are stable to a wide range of reaction conditions, including the strongly acidic environments of the Bischler-Napieralski and Pictet-Spengler reactions, yet can be cleanly removed by catalytic hydrogenation without affecting other functional groups. Potassium carbonate is a cost-effective and easily handled base for this transformation.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀O₄ | [15] |

| Molar Mass | 360.40 g/mol | [15] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% | [15] |

| Solubility | Soluble in methanol, ethyl acetate, and acetone |

Synthetic Route 1: The Bischler-Napieralski Reaction for Papaverine Synthesis

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[1] It involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[9][16][17] This intermediate can then be dehydrogenated to the corresponding aromatic isoquinoline.

The synthesis of Papaverine, a potent vasodilator, is a classic application of this methodology, starting from this compound.[18][19][20]

Overall Workflow

Caption: Workflow for Papaverine Synthesis via Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of Papaverine (Protected Form)

Step 1: Amide Formation

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

-

Coupling: To this activated mixture, add homoveratrylamine (3,4-dimethoxyphenethylamine) (1.0 eq).[19][20]

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

-

Workup: Filter off the urea byproduct. Wash the organic phase with dilute acid, then brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo to yield the crude amide, which can be purified by column chromatography or used directly in the next step.

Step 2: Bischler-Napieralski Cyclization

-

Setup: Dissolve the amide from Step 1 in a high-boiling inert solvent like toluene or acetonitrile.

-

Cyclization: Add phosphorus oxychloride (POCl₃) (2-5 eq) dropwise.[9][16] Heat the mixture to reflux (80-110 °C) for 2-4 hours.[16] The electron-donating groups on both aromatic rings facilitate this intramolecular electrophilic aromatic substitution.[16][17]

-

Workup: Cool the reaction and carefully quench by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the crude 3,4-dihydropapaverine derivative.

Step 3: Dehydrogenation (Aromatization)

-

Reaction: Dissolve the dihydroisoquinoline from Step 2 in a suitable solvent (e.g., xylene or tetralin).

-

Catalysis: Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).[20][21]

-

Aromatization: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Purification: Cool the mixture, filter through celite to remove the catalyst, and concentrate the solvent. The resulting crude product can be purified by recrystallization to afford the protected papaverine.

Data Summary: Bischler-Napieralski Route

| Step | Key Reagents | Conditions | Typical Yield |

| Amide Formation | DCC, Homoveratrylamine | DCM, Room Temp, 12-24h | 85-95% |

| Cyclization | POCl₃, Toluene | Reflux, 2-4h | 70-90% |

| Dehydrogenation | 10% Pd/C, Xylene | Reflux, 4-8h | 80-95% |

Synthetic Route 2: The Pictet-Spengler Reaction for Tetrahydroisoquinolines

The Pictet-Spengler reaction provides direct access to the tetrahydroisoquinoline core.[14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[12][22] This reaction typically proceeds under milder, acid-catalyzed conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic rings.[12][13][23]

For this route, the this compound must first be converted into its corresponding amine, 2-(3,4-bis(benzyloxy)phenyl)ethan-1-amine.

Overall Workflow

Caption: Workflow for Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

Step 1: Synthesis of 2-(3,4-Bis(benzyloxy)phenyl)ethan-1-amine

-

Method A (via Amide Reduction):

-

Convert the starting acid to its corresponding amide, 2-(3,4-bis(benzyloxy)phenyl)acetamide, using standard methods (e.g., thionyl chloride followed by ammonia).

-

Reduce the amide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Perform an aqueous workup to quench the reaction and isolate the amine.

-

-

Method B (via Curtius Rearrangement):

-